2-[5-Bromo-2-(difluoromethoxy)phenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromo and difluoromethoxy groups: These functional groups can be introduced through halogenation and methoxylation reactions, respectively.
Coupling with the thienyl group: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is unique due to the presence of both the oxadiazole ring and the thienyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and drug design.
Properties
Molecular Formula |
C13H7BrF2N2O2S |
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Molecular Weight |
373.17 g/mol |
IUPAC Name |
2-[5-bromo-2-(difluoromethoxy)phenyl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H7BrF2N2O2S/c14-7-3-4-9(19-13(15)16)8(6-7)11-17-18-12(20-11)10-2-1-5-21-10/h1-6,13H |
InChI Key |
QWRCVLGWNHXIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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